molecular formula C27H22BrN3O2S2 B2659402 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide CAS No. 311814-74-1

5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide

Cat. No.: B2659402
CAS No.: 311814-74-1
M. Wt: 564.52
InChI Key: UXFJWOGRGQQBRF-UHFFFAOYSA-M
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Description

5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide is an organic compound that has garnered interest due to its diverse applications in various scientific fields. Known for its unique structure, which combines diphenylamino, phenylsulfonyl, and thiadiazolium moieties, it exhibits distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide involves a multi-step process. Generally, it begins with the preparation of intermediates, such as diphenylamine, phenylsulfonyl chloride, and phenyl hydrazine. The reaction conditions often involve controlled temperatures and the use of organic solvents like dichloromethane or toluene.

A typical synthetic route may include:

  • Nucleophilic substitution reactions to form diphenylamino derivatives.

  • Sulfonylation reactions with phenylsulfonyl chloride under acidic or basic conditions.

  • Condensation reactions to form the thiadiazole ring structure.

  • Quaternization to introduce the bromide ion.

Industrial Production Methods

Industrial synthesis methods focus on optimizing yields and reducing costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency. Reaction conditions are often optimized to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly involving the diphenylamino group.

  • Reduction: Reductive reactions may target the sulfonyl moiety.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: Examples include sodium borohydride and lithium aluminum hydride.

  • Substitution Conditions: Often involve Lewis acids or bases, such as aluminum chloride or sodium hydroxide.

Major Products

The products of these reactions depend on the specific reaction pathway but may include various derivatives of the original compound with modified functional groups or ring structures.

Scientific Research Applications

5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide is utilized in numerous research areas:

  • Chemistry: Studied for its potential as a reagent in organic synthesis and for its unique electronic properties.

  • Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.

  • Industry: Used in the development of new materials, such as conductive polymers and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: Includes enzymes, receptors, and nucleic acids.

  • Pathways Involved: May interact with signaling pathways related to oxidative stress, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diphenylamino)-3-phenyl-2-thiodiazole

  • 5-(Diphenylamino)-3-phenyl-2-((methylsulfonyl)methyl)-1,2,4-thiadiazole

Uniqueness

What sets 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide apart is its combined functional groups that impart unique chemical reactivity and biological activity. Its structural complexity enables diverse interactions with other molecules, making it a versatile compound for various applications.

And there you have it—a detailed dive into the world of this fascinating compound!

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N3O2S2.BrH/c31-34(32,25-19-11-4-12-20-25)21-29-26(22-13-5-1-6-14-22)28-27(33-29)30(23-15-7-2-8-16-23)24-17-9-3-10-18-24;/h1-20H,21H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFJWOGRGQQBRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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